N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-8-6-9(15-19-8)14-11(17)10(16)13-7-12(2,18)4-5-20-3/h6,18H,4-5,7H2,1-3H3,(H,13,16)(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXLAZFVXNPJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C)(CCSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the ethanediamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the methylsulfanyl group could introduce a wide range of functional groups.
Scientific Research Applications
N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The oxazole ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules, focusing on functional groups, synthesis, biological activity, and crystallographic properties.
Structural Similarities and Differences
Common Features :
- 5-Methylisoxazole Ring : Present in all compared compounds (e.g., sulfonamides, Schiff bases). This ring contributes to π-π stacking and hydrogen bonding in crystal structures .
- Amide/Sulfonamide Linkages : Ethanediamide in the target compound vs. sulfonamide in derivatives like 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide .
- Key Differences: Substituents: The target compound’s butyl chain (hydroxy + methylsulfanyl) contrasts with sulfonamide-based derivatives (e.g., aryl sulfonyl groups) . Functional Groups: Schiff base derivatives (e.g., 4-[(E)-2,3-dihydroxybenzylidene]amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide) introduce imine bonds, enabling metal complexation .
Crystallographic and Computational Analysis
- Crystal Packing : The target compound’s hydroxyl and methylsulfanyl groups likely form hydrogen bonds (e.g., O–H⋯N, S–H⋯O) similar to sulfonamide derivatives .
- Software Tools : Structures resolved using SHELX (refinement) and ORTEP (visualization), with WinGX for data processing .
Table 1: Structural and Functional Comparison
Table 2: Similarity Scores of Related Compounds ()
| Compound Name | Similarity Score | CAS Number |
|---|---|---|
| 2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide | 0.94 | 901397-84-0 |
| 3-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}propanamide | 0.91 | 133071-57-5 |
| 3-({4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid | 0.89 | 795287-23-9 |
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Hydroxyl Group : Contributes to solubility and potential interactions with biological receptors.
- Methylsulfanyl Group : May influence metabolic pathways and enzyme interactions.
- Oxazole Ring : Implicated in various biological activities, including antimicrobial and anti-inflammatory effects.
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, potentially reducing oxidative stress in cells. This could be beneficial in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : The presence of the oxazole ring is often associated with anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby modulating immune responses.
- Metabolic Effects : The methylsulfanyl group may play a role in metabolic pathways, particularly in amino acid metabolism. Compounds with sulfur-containing groups have been shown to influence methionine metabolism, which is vital for protein synthesis and cellular function.
Study 1: Antioxidant Activity
A study investigating the antioxidant properties of related compounds found that those with hydroxyl and methylsulfanyl groups exhibited significant free radical scavenging activity. This suggests potential protective effects against oxidative stress-related conditions such as cardiovascular diseases and neurodegenerative disorders.
Study 2: Anti-inflammatory Response
In vitro studies using macrophage cell lines demonstrated that the compound could reduce the secretion of TNF-alpha and IL-6, markers of inflammation. This aligns with findings from other oxazole-containing compounds that have shown similar anti-inflammatory effects.
Study 3: Metabolic Impact
Research on the metabolic pathways involving methylsulfanyl compounds highlighted their role in enhancing the synthesis of L-methionine from 5'-deoxy-5'-methylthioadenosine (MTA). This pathway is crucial for maintaining amino acid balance and supporting cellular growth.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and conditions for preparing N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide?
The synthesis involves multi-step reactions requiring precise control of catalysts, solvents, and temperature. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous DMF at 0–5°C to minimize hydrolysis.
- Functional group protection : Protect hydroxyl and thioether groups with tert-butyldimethylsilyl (TBDMS) or benzyl groups to prevent side reactions during alkylation .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (1:1) to achieve >95% purity. Monitor reaction progress via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR spectroscopy : Use - and -NMR (DMSO-d6) to verify the presence of the hydroxy group (δ 4.8–5.2 ppm), methylsulfanyl (δ 2.1 ppm), and oxazole protons (δ 6.2–6.5 ppm). Assign peaks using 2D experiments (COSY, HSQC) .
- Mass spectrometry : High-resolution ESI-MS (positive mode) to confirm the molecular ion ([M+H]) and fragmentation patterns .
- HPLC : Use a reverse-phase C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) to assess purity (>98% area under the curve) .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure?
- Crystallization : Grow crystals via slow evaporation of a saturated DCM/methanol solution (1:2) at 4°C.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure refinement : Apply SHELXL for least-squares refinement, addressing disorder in the hydroxy-methyl group with PART instructions. Validate using the IUCr checkCIF tool .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data, such as unexpected bond lengths or angles?
- Check for twinning : Use the ROTAX routine in PLATON to detect twinning. If present, refine with TWIN/BASF commands in SHELXL .
- Hydrogen bonding analysis : Identify O–H⋯N and N–H⋯O interactions using Mercury. Compare with similar compounds (e.g., ’s S(6) ring motif) to validate geometry .
- Thermal motion modeling : Apply anisotropic displacement parameters (ADPs) for non-H atoms and riding models for H-atoms. Refine hydroxy H positions with DFIX restraints .
Q. What strategies minimize byproducts during the alkylation of the oxazole moiety?
- Temperature control : Perform reactions at –20°C in THF to suppress nucleophilic substitution at the oxazole’s nitrogen.
- Selective protecting groups : Use trityl groups to shield the oxazole’s 3-position, leaving the 5-methyl group reactive .
- In situ quenching : Add aqueous NaHCO3 immediately after reaction completion to neutralize excess alkylating agents .
Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s solid-state packing?
- π-π interactions : Analyze centroid distances between aromatic rings (e.g., oxazole and adjacent benzene rings) using Mercury. Distances <4.0 Å indicate significant stacking (e.g., 3.79 Å in ) .
- Hydrogen-bond networks : Map intermolecular O–H⋯O/N bonds with PLATON. For example, dimerization via N–H⋯N bonds (R_2$$^2(8) motif) can stabilize crystal lattices .
Q. What challenges arise during refinement of disordered solvent molecules in the crystal lattice?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
